molecular formula C18H20N2O2 B5061254 N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B5061254
M. Wt: 296.4 g/mol
InChI Key: GBGCOQWBBHPHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as DMPPE, is a synthetic compound that belongs to the class of amides. It has been extensively used in scientific research due to its diverse applications in various fields.

Mechanism of Action

DMPPE acts as a bidentate ligand, forming coordination complexes with metal ions. The complex formation occurs through the nitrogen atoms of the ethanediamide moiety. DMPPE has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt.
Biochemical and Physiological Effects:
DMPPE has been shown to exhibit antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. Additionally, DMPPE has been shown to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMPPE in lab experiments is its stability, which makes it easy to handle and store. Additionally, DMPPE is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using DMPPE is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DMPPE in scientific research. One potential direction is the development of new materials using DMPPE as a building block. Additionally, DMPPE could be used in the development of new drugs for the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to fully understand the potential applications of DMPPE in these areas.
Conclusion:
In conclusion, DMPPE is a synthetic compound that has been extensively used in scientific research due to its diverse applications. Its stability, availability, and cost-effectiveness make it an attractive option for researchers. DMPPE has been shown to have antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the development of new drugs. Further research is needed to fully explore the potential applications of DMPPE in scientific research.

Synthesis Methods

The synthesis of DMPPE involves the reaction between 2,3-dimethylaniline and 1-phenylethylamine in the presence of ethyl chloroformate. The reaction results in the formation of DMPPE, which is then purified by recrystallization.

Scientific Research Applications

DMPPE has been widely used in scientific research due to its diverse applications. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. It has also been used in the synthesis of new materials, such as metal-organic frameworks and supramolecular assemblies.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-8-7-11-16(13(12)2)20-18(22)17(21)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGCOQWBBHPHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide

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